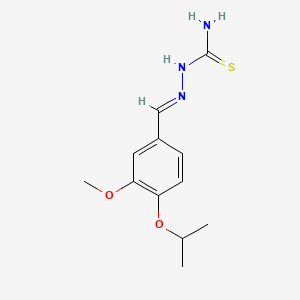![molecular formula C17H19N5O3 B5513546 1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)
1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related purine-2,6-dione derivatives involves multiple steps and methodologies. One approach includes intramolecular alkylation of specific purine-dione compounds to yield derivatives (Šimo, Rybár, & Alföldi, 1998). Another study discusses the methylation and reduction of purine compounds, highlighting the stereochemistry of their tetrahydro-derivatives (Armarego & Reece, 1976).
Molecular Structure Analysis
The molecular structure of related compounds has been studied through methods such as X-ray analysis. For instance, the crystal structure of certain purine-dione derivatives reveals specific ring conformations and atomic arrangements (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving purine-diones include various substitutions and transformations. Studies have explored reactions like ionization and methylation, significantly influenced by substituents and steric factors (Rahat, Bergmann, & Tamir, 1974).
Physical Properties Analysis
Physical properties of these compounds are often categorized based on their structure. For example, purine-6,8-diones can be classified into different classes based on substituents and their effects on ionization and physical characteristics (Rahat, Bergmann, & Tamir, 1974).
Chemical Properties Analysis
Chemical properties, like reactivity and stability, are influenced by molecular structure. This is evident in studies of dipeptidyl peptidase IV (DPP-IV) inhibitors, where different substituents on the purine-dione framework affect inhibitory activity (Mo et al., 2015).
科学的研究の応用
Synthesis and Characterization
- The synthesis of related purine-diones involves complex chemical processes, including intramolecular alkylation and hydrogenation steps. For example, new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through such methods, highlighting the versatility and complexity of purine derivatives synthesis (Šimo, Rybár, & Alföldi, 1998).
Anticancer Activity
- Purine derivatives have been designed and synthesized with the aim of exhibiting anticancer activity. For instance, olomoucine analogues, including certain purine-diones, were synthesized and showed significant inhibition activity against human breast cancer cell lines, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Hayallah, 2017).
Structural and Molecular Studies
- Detailed structural and molecular studies on purine derivatives provide insights into their chemical properties and potential applications. For example, the study on the structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate contributes to understanding the molecular configuration and stability of these compounds, which is essential for their application in various scientific fields (Larson, Cottam, & Robins, 1989).
Potential for Sensor Applications
- An intriguing U-shaped molecule derived from purine structures has been investigated for its ability to bind metal cations, demonstrating potential as an ionophore for sensor applications. This highlights the diverse utility of purine derivatives beyond their biological significance, extending into materials science and sensor technology (Cordaro et al., 2011).
特性
IUPAC Name |
1-methyl-8-(oxolan-2-ylmethylamino)-3-phenyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21-15(23)13-14(22(17(21)24)11-6-3-2-4-7-11)20-16(19-13)18-10-12-8-5-9-25-12/h2-4,6-7,12H,5,8-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOFYQSAOXQKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C(N2)NCC3CCCO3)N(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)
![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)
![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)
![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)